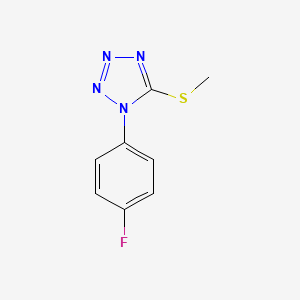
1-(4-Fluorophenyl)-5-(methylthio)-1h-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-5-(methylthio)-1H-tetrazole, with the chemical formula C8H6FNS, is a heterocyclic compound containing a tetrazole ring. It combines a fluorophenyl group with a methylthio substituent. The compound’s molecular weight is approximately 176.2 g/mol .
Preparation Methods
Synthetic Routes: Several synthetic routes exist for preparing 1-(4-Fluorophenyl)-5-(methylthio)-1H-tetrazole. One common method involves cyclization of 4-fluorophenyl isothiocyanate with sodium azide. The reaction proceeds through an intermediate isothiocyanate-tetrazole adduct, which rearranges to form the desired tetrazole ring .
Reaction Conditions: The reaction typically occurs under mild conditions, with the use of solvents like acetonitrile or dimethyl sulfoxide (DMSO). Sodium azide serves as the nitrogen source for the tetrazole ring formation .
Industrial Production: While industrial-scale production methods may vary, the synthesis of this compound can be optimized for yield and efficiency. specific details regarding large-scale production are proprietary and may not be publicly available.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-5-(methylthio)-1H-tetrazole can undergo various reactions:
Substitution Reactions: The compound’s thiol group (methylthio) can participate in nucleophilic substitution reactions.
Oxidation/Reduction Reactions: The fluorophenyl group may be subject to oxidation or reduction processes.
Ring-Opening Reactions: The tetrazole ring can open under specific conditions, leading to new products .
Common reagents include bases (such as sodium hydroxide), acids (such as hydrochloric acid), and oxidizing agents (such as hydrogen peroxide).
Scientific Research Applications
1-(4-Fluorophenyl)-5-(methylthio)-1H-tetrazole finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.
Biological Studies: It may serve as a probe for investigating biological processes.
Materials Science: The compound’s properties could contribute to novel materials.
Organic Synthesis: It acts as a building block for more complex molecules .
Mechanism of Action
The exact mechanism by which 1-(4-Fluorophenyl)-5-(methylthio)-1H-tetrazole exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While 1-(4-Fluorophenyl)-5-(methylthio)-1H-tetrazole is unique due to its combination of fluorophenyl and methylthio groups, other tetrazole derivatives exist. Examples include 1,1-bis(4-fluorophenyl)prop-2-en-1-ol and 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one .
Biological Activity
1-(4-Fluorophenyl)-5-(methylthio)-1H-tetrazole is a compound that belongs to the class of tetrazoles, which are known for their diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented as follows:
- Chemical Formula : C₇H₈F N₄S
- Molecular Weight : 188.23 g/mol
The presence of the fluorophenyl group and the methylthio substituent contributes to its unique chemical reactivity and biological profile.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing its potential as an anticancer agent and its interaction with specific biological targets.
Anticancer Activity
Recent studies have demonstrated that tetrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various human cancer cell lines, including:
- Prostate Cancer (DU-145)
- Cervical Cancer (HeLa)
- Lung Adenocarcinoma (A549)
- Liver Cancer (HepG2)
- Breast Cancer (MCF-7)
Table 1 summarizes the IC₅₀ values for related tetrazole compounds against these cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | A549 | 0.246 |
| Similar Tetrazole Derivative | HeLa | 0.054 |
| Similar Tetrazole Derivative | MCF-7 | 0.048 |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis through various mechanisms, including tubulin polymerization inhibition .
The mechanisms underlying the biological activity of this compound include:
- Tubulin Binding : The compound has been shown to bind to the colchicine site on β-tubulin, disrupting microtubule dynamics essential for cell division.
- Apoptosis Induction : It activates caspases involved in the apoptotic pathway, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase, preventing further proliferation of cancer cells .
Study 1: In Vitro Cytotoxicity
In a study evaluating a series of tetrazole derivatives, this compound exhibited notable cytotoxicity against A549 lung adenocarcinoma cells. The study utilized the MTT assay to determine cell viability post-treatment. The results indicated an IC₅₀ value of approximately 0.246 µM, highlighting its potency compared to standard chemotherapeutic agents .
Study 2: Structural Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on a series of tetrazole compounds, including this compound. Modifications in substituents were correlated with changes in anticancer activity, demonstrating that the fluorine atom significantly enhances potency by increasing lipophilicity and improving binding affinity to target proteins .
Properties
Molecular Formula |
C8H7FN4S |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-5-methylsulfanyltetrazole |
InChI |
InChI=1S/C8H7FN4S/c1-14-8-10-11-12-13(8)7-4-2-6(9)3-5-7/h2-5H,1H3 |
InChI Key |
XIZNVTPCHBXVOI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=NN1C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















